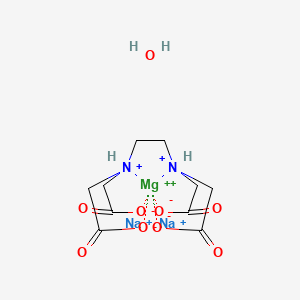
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the ethylenediaminetetraacetic acid is dissolved and then reacted with magnesium and sodium hydroxide to form the disodium magnesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of this compound are metal-ethylenediaminetetraacetic acid complexes. These complexes are highly stable and are used in various applications .
Applications De Recherche Scientifique
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the chelation of metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and enhances the stability of the system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but lacks the magnesium ion.
Ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate: Similar but contains four water molecules instead of a variable number.
Uniqueness
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate is unique due to its ability to chelate a wide range of metal ions, including magnesium and calcium, making it highly versatile in various applications .
Propriétés
Formule moléculaire |
C10H16MgN2Na2O9+2 |
|---|---|
Poids moléculaire |
378.53 g/mol |
Nom IUPAC |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-2 |
Clé InChI |
IFRDBGYJSLDMHQ-UHFFFAOYSA-L |
SMILES canonique |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
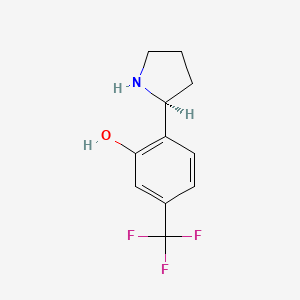
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
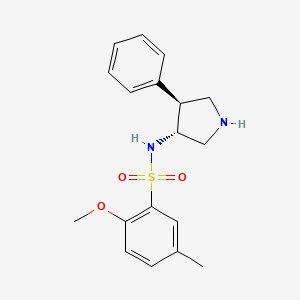
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
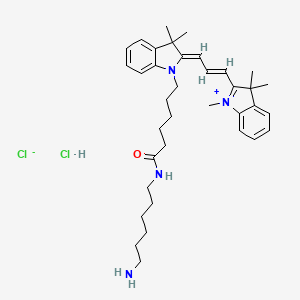

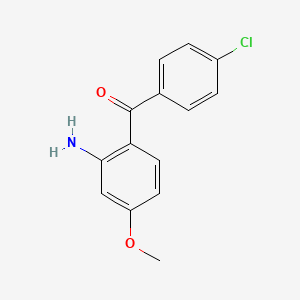
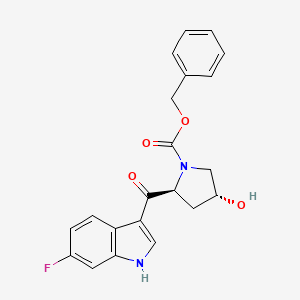
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
